

# Avizafone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avizafone, also known as pro-diazepam, is a water-soluble peptide prodrug of the widely-used benzodiazepine, diazepam.[1][2][3] Its primary clinical application has been as an antidote to poisoning with organophosphate nerve agents, where its enhanced water solubility allows for rapid intramuscular administration.[1][2] Developed by the French military, Avizafone circumvents the poor aqueous solubility of diazepam, facilitating its use in emergency autoinjectors.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, synthesis, and analytical methodologies related to Avizafone.

## **Chemical Structure and Identification**

**Avizafone** is chemically designated as (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide.[4] It is a dipeptide derivative, consisting of L-lysine and glycine, linked to the N-methylated anilide of 2-benzoyl-4-chloroaniline. The presence of the basic amino groups of the lysine moiety contributes to its enhanced water solubility, particularly when formulated as a salt.[5]

Table 1: Chemical Identifiers for Avizafone



Identifier	Value		
IUPAC Name	(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide[4]		
CAS Number	65617-86-9[6]		
Molecular Formula	C22H27CIN4O3[6]		
Molecular Weight	430.93 g/mol [6]		
SMILES	CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 )C(=O)CNC(=O)CINVALID-LINKN		
InChI	InChI=1S/C22H27CIN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3, (H,26,30)/t18-/m0/s1[3]		
InChlKey	LTKOVYBBGBGKTA-SFHVURJKSA-N[3]		
Synonyms	Pro-diazepam, L-Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide[6]		

## **Physicochemical Properties**

The key physicochemical advantage of **Avizafone** over its active metabolite, diazepam, is its significantly higher water solubility. This property is crucial for its formulation as an aqueous solution for injection. **Avizafone** is commonly formulated as a dihydrochloride or dihydrobromide salt to further enhance its solubility.[7][8] While specific quantitative data for aqueous solubility (e.g., in mg/mL) and pKa are not readily available in the public domain, it is described as "water-soluble" and "slightly soluble in water".[1][7]

Table 2: Physicochemical Properties of Avizafone



Property	Value	Source
LogP (calculated)	1.9	[4]
Hydrogen Bond Donors	3	[4]
Hydrogen Bond Acceptors	5	[4]
Topological Polar Surface Area	119 Ų	[4]
Water Solubility	Water-soluble, slightly soluble	[1][7]
рКа	Data not available	
Melting Point	>151°C (decomposition)	_

## **Pharmacokinetics and Metabolism**

**Avizafone** is an inactive prodrug that undergoes rapid biotransformation to the pharmacologically active diazepam.[1][2] Its pharmacokinetic profile is characterized by this rapid conversion, leading to a quick onset of diazepam's effects.

## **Absorption and Bioavailability**

Avizafone can be administered via intramuscular or intranasal routes.

- Intramuscular (IM) Injection: After IM injection in humans, **Avizafone** leads to a more rapid achievement of higher peak plasma concentrations (Cmax) of diazepam compared to an equimolar dose of diazepam itself, while the overall exposure (AUC) is similar.[9]
- Intranasal (IN) Administration: In preclinical studies, intranasal co-administration of
   Avizafone with a converting enzyme resulted in rapid and high bioavailability of diazepam.

   [10][11]

Table 3: Pharmacokinetic Parameters of Diazepam following **Avizafone** Administration



Route of Administrat ion	Species	Dose (Avizafone)	Diazepam Cmax	Diazepam Tmax	Bioavailabil ity
Intramuscular	Human	20 mg	231 ng/mL	Faster than IM diazepam	Equivalent AUC to IM diazepam[9]
Intranasal (with aminopeptida se B)	Rat	0.500 mg/kg diazepam equivalent	71.5 ± 9.3 ng/mL	5 min	77.8% ± 6.0%[10][11]
Intranasal (with aminopeptida se B)	Rat	1.00 mg/kg diazepam equivalent	388 ± 31 ng/mL	8 min	112% ± 10% [10][11]
Intranasal (with aminopeptida se B)	Rat	1.50 mg/kg diazepam equivalent	355 ± 187 ng/mL	5 min	114% ± 7% [10][11]

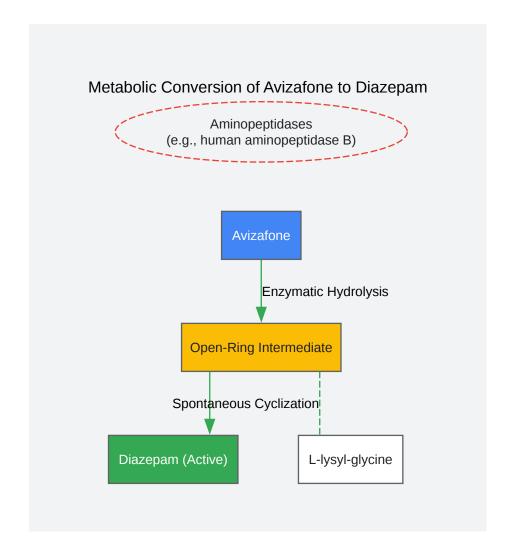
## Metabolism

The metabolic conversion of **Avizafone** to diazepam is a two-step process initiated by enzymatic hydrolysis.

- Enzymatic Cleavage: Plasma aminopeptidases, such as human aminopeptidase B or
  exogenous enzymes like Aspergillus oryzae protease, hydrolyze the peptide bond, cleaving
  off the L-lysyl-glycine moiety.[5][12] This results in the formation of an unstable open-ring
  intermediate.
- Spontaneous Cyclization: The open-ring intermediate rapidly and spontaneously cyclizes under physiological conditions to form diazepam.

This metabolic pathway is depicted in the following diagram:





Click to download full resolution via product page

Metabolic pathway of Avizafone to Diazepam.

## **Experimental Protocols Synthesis of Avizafone Dihydrochloride**

While a detailed, step-by-step protocol is proprietary, the synthesis of **Avizafone** dihydrochloride is reported to be a two-step procedure.[13]

#### Starting Materials:

- 5-chloro-2-methyl-aminobenzophenone
- (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid (a protected L-lysylglycine dipeptide)





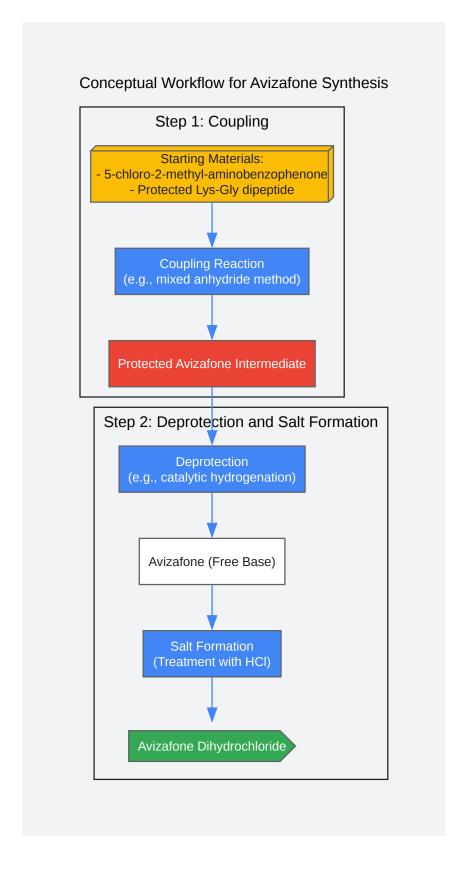


#### General Procedure:

- Coupling Reaction: The protected L-lysyl-glycine dipeptide is coupled with 5-chloro-2-methyl-aminobenzophenone. This step likely involves the activation of the carboxylic acid of the dipeptide, for example, using a carbodiimide reagent or by forming a mixed anhydride, followed by nucleophilic attack by the secondary amine of the benzophenone derivative.
- Deprotection: The protecting groups (benzyloxycarbonyl, Cbz) on the lysine moiety are removed, typically by catalytic hydrogenation, to yield **Avizafone**. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

A conceptual workflow for the synthesis is illustrated below:





Click to download full resolution via product page

Conceptual workflow for the synthesis of **Avizafone**.



## **Analytical Methodologies**

The quality control and quantification of **Avizafone** in pharmaceutical formulations and biological matrices are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

A validated, stability-indicating HPLC method is crucial for the analysis of **Avizafone** and its degradation products.[14] While a universal standard protocol is not available, a typical reversed-phase HPLC method would involve:

- Column: C18 stationary phase.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
- Detection: UV detection, typically in the range of 230-254 nm.
- Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For the quantification of **Avizafone** and diazepam in biological samples (e.g., plasma), a more sensitive and selective LC-MS/MS method is employed.[9] This involves:

- Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix.
- Chromatography: Similar to HPLC, using a C18 column to separate Avizafone, diazepam, and an internal standard.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS):



<sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy, along with mass spectrometry, are essential for the structural elucidation and confirmation of the identity of **Avizafone**.[13]

### Conclusion

Avizafone serves as a prime example of successful prodrug design, effectively overcoming the formulation challenges associated with its active metabolite, diazepam. Its enhanced water solubility allows for rapid administration in critical situations, such as nerve agent poisoning. This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and analytical methodologies for Avizafone, intended to be a valuable resource for researchers and professionals in the field of drug development. Further research could focus on obtaining precise quantitative data for its physicochemical properties and developing standardized, publicly available protocols for its synthesis and quality control.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Avizafone .HCL | Drugbuyersguide [drugbuyersguide.info]
- 2. Avizafone Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. 65617-86-9 | Avizafone| Pro-diazepam;Ro 3-7355-002;Ro 03-7355/000; Ro-03-7355/000;
   Ro03-7355/000|BioChemPartner [m.biochempartner.com]
- 5. Avizafone | 65617-86-9 | Benchchem [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Avizafone Dihydrobromide | NEW1 | 60067-15-4 | Invivochem [invivochem.com]
- 9. Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 10. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avizafone | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
- 12. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-UV and LC-MS evaluation of stress degradation behaviour of avizafone PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. turkips.org [turkips.org]
- 17. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avizafone: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665846#chemical-structure-and-properties-of-avizafone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com